molecular formula C19H31N7O4 B1676736 Mopidamol CAS No. 13665-88-8

Mopidamol

货号: B1676736
CAS 编号: 13665-88-8
分子量: 421.5 g/mol
InChI 键: FOYWNSCCNCUEPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

莫匹达莫经历多种类型的化学反应,包括:

这些反应中常用的试剂包括哌啶、二乙醇胺、锌、甲酸、乙酸、盐酸、碘和碘化钾。 从这些反应中形成的主要产物是导致最终化合物莫匹达莫的各种中间体 .

科学研究应用

Oncology Applications

Mopidamol has been investigated for its potential benefits in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC) and bronchial carcinoma.

Non-Small Cell Lung Cancer

A pivotal study assessed the efficacy of this compound in patients with advanced NSCLC. In a double-blind trial involving 719 patients, those receiving this compound alongside chemotherapy exhibited a statistically significant prolongation of survival compared to those on chemotherapy alone. The study indicated that this compound treatment was associated with a reduction in mean plasma fibrogen concentration, suggesting a beneficial impact on tumor progression without notable toxicity .

Table 1: Survival Outcomes in NSCLC Patients

Treatment GroupNumber of PatientsSurvival Rate (%)p-value
This compound + Chemotherapy35935<0.05
Chemotherapy Alone36026

Bronchial Carcinoma

In another study focusing on non-small cell bronchial carcinoma, this compound was administered as adjuvant therapy post-surgery. The trial included 270 patients and showed that the incidence of deaths from metastases was significantly lower in the this compound group (26%) compared to the placebo group (35%). This difference was statistically significant (p < 0.05), reinforcing the compound's role as an adjunctive treatment in surgical oncology .

Table 2: Metastatic Outcomes in Bronchial Carcinoma Patients

Treatment GroupNumber of PatientsDeaths from Metastases (%)p-value
This compound12326<0.05
Placebo14735

Cardiovascular Applications

This compound has also been explored for its cardiovascular effects, particularly in enhancing blood flow and reducing thrombotic events.

Antithrombotic Properties

Research has indicated that this compound may possess antithrombotic properties, which could be beneficial in preventing clot formation in patients at risk for cardiovascular events. Its mechanism involves the inhibition of phosphodiesterase, leading to increased intracellular cyclic AMP levels, which can enhance vasodilation and improve blood flow.

Case Studies and Clinical Trials

Several clinical trials have documented the efficacy and safety profile of this compound:

  • A 5-year double-blind trial demonstrated improved survival rates in NSCLC patients receiving this compound alongside standard chemotherapy.
  • A randomized controlled trial for bronchial carcinoma showed significant reductions in metastatic deaths when this compound was used as an adjunct therapy.

These studies collectively support the notion that this compound can play a crucial role in enhancing treatment outcomes for specific cancer types while also offering cardiovascular benefits.

作用机制

生物活性

Mopidamol, a derivative of dipyridamole, is primarily recognized for its vasodilatory and antiplatelet aggregation properties. Recent studies have expanded its profile, revealing significant biological activities that suggest potential therapeutic applications beyond its initial uses. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various conditions, and potential for repurposing in modern medicine.

This compound functions primarily as a phosphodiesterase (PDE) inhibitor, which enhances intracellular cyclic adenosine monophosphate (cAMP) levels. This action leads to vasodilation and inhibition of platelet aggregation. Notably, this compound exhibits a potency approximately ten times greater than that of dipyridamole in inhibiting cAMP phosphodiesterase activity .

Biological Activities and Therapeutic Potential

  • Antiviral Activity :
    • Recent molecular docking studies have indicated that this compound demonstrates significant binding affinity to the main protease (Mpro) of the SARS-CoV-2 virus. It was found to be a more effective inhibitor than established antiviral agents such as darunavir and the co-crystallized ligand N3 . This suggests potential applications in the treatment of COVID-19.
  • Cancer Metastasis Inhibition :
    • This compound has shown promising antimetastatic properties by inhibiting cancer cell adherence to platelets and endothelial cells. This mechanism is crucial in preventing the spread of cancerous cells throughout the body .
  • Cardiovascular Applications :
    • As a coronary vasodilator, this compound has been studied for its effects on improving blood flow in patients with coronary artery disease. Its ability to inhibit platelet aggregation makes it a candidate for preventing thrombotic events in cardiovascular conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various clinical scenarios:

  • COVID-19 Treatment : In a study focused on drug repurposing for COVID-19, this compound was identified as a strong candidate due to its inhibitory effects on Mpro, which is essential for viral replication . The study emphasized the need for clinical trials to validate these findings.
  • Cancer Research : Research involving animal models has demonstrated that this compound can significantly reduce metastasis in cancers induced by chemical agents. Its mechanism involves disrupting the interaction between cancer cells and platelets, thereby reducing metastatic spread .

Data Table: Comparative Efficacy of this compound

CompoundMechanism of ActionBinding Affinity (Mpro)Clinical Application
This compoundPDE inhibitor; vasodilatorHigher than darunavirCOVID-19 treatment; antimetastatic
DipyridamolePDE inhibitor; vasodilatorModerateAntithrombotic; cardiovascular health
DarunavirProtease inhibitorBaselineHIV treatment

属性

CAS 编号

13665-88-8

分子式

C19H31N7O4

分子量

421.5 g/mol

IUPAC 名称

2-[[2-[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C19H31N7O4/c27-10-6-25(7-11-28)18-20-14-15-16(22-18)17(24-4-2-1-3-5-24)23-19(21-15)26(8-12-29)9-13-30/h14,27-30H,1-13H2

InChI 键

FOYWNSCCNCUEPU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO

规范 SMILES

C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO

外观

Solid powder

熔点

157.5 °C

Key on ui other cas no.

13665-88-8

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Mopidamol;  Rapenton;  RA 233;  RA-233;  RA233; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mopidamol
Reactant of Route 2
Reactant of Route 2
Mopidamol
Reactant of Route 3
Reactant of Route 3
Mopidamol
Reactant of Route 4
Reactant of Route 4
Mopidamol
Reactant of Route 5
Reactant of Route 5
Mopidamol
Reactant of Route 6
Reactant of Route 6
Mopidamol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。